molecular formula C18H17N3OS2 B282634 N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea

N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea

Numéro de catalogue B282634
Poids moléculaire: 355.5 g/mol
Clé InChI: IAMDKEVNVYFBAQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. ABT-594 is a potent agonist of nicotinic acetylcholine receptors (nAChRs) and has been shown to have analgesic effects in animal models.

Mécanisme D'action

N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea is a potent agonist of nAChRs, which are ion channels that are widely expressed in the nervous system. When N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea binds to nAChRs, it causes the channels to open, leading to the influx of positively charged ions such as calcium and sodium. This influx of ions leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in pain modulation and mood regulation.
Biochemical and Physiological Effects
N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea has been shown to have potent analgesic effects in animal models. It has also been shown to reduce nicotine withdrawal symptoms, suggesting that it may be effective in helping people quit smoking. N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea has been shown to have some side effects, including nausea and vomiting, but these effects are generally mild and transient.

Avantages Et Limitations Des Expériences En Laboratoire

N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea has several advantages for lab experiments. It is a highly potent and selective agonist of nAChRs, which makes it an ideal tool for studying the role of these receptors in pain modulation and other physiological processes. However, N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea has some limitations as well. It is a synthetic compound that may not accurately reflect the effects of endogenous ligands, and it has some side effects that may limit its use in certain experiments.

Orientations Futures

There are several future directions for research on N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea. One area of interest is the potential use of N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea as a therapeutic agent for chronic pain. There is evidence to suggest that N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea may be effective in treating chronic pain in humans, and further research is needed to explore this potential. Another area of interest is the potential use of N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea as a smoking cessation aid. There is evidence to suggest that N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea may reduce nicotine withdrawal symptoms, and further research is needed to explore this potential. Finally, further research is needed to explore the biochemical and physiological effects of N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea, as well as its potential side effects and limitations.

Méthodes De Synthèse

The synthesis of N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea involves a multi-step process that begins with the reaction of 2-aminobenzothiazole with 4-methoxybenzyl chloride to form 4-(1,3-benzothiazol-2-ylmethoxy)aniline. This intermediate is then reacted with thiophosgene to form the corresponding thiourea. The final step involves the reaction of the thiourea with allyl bromide to form N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea.

Applications De Recherche Scientifique

N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea has been extensively studied for its potential as a therapeutic agent. It has been shown to have analgesic effects in animal models, and there is evidence to suggest that it may be effective in treating chronic pain in humans. N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea has also been studied for its potential as a smoking cessation aid, as it has been shown to reduce nicotine withdrawal symptoms in animal models.

Propriétés

Formule moléculaire

C18H17N3OS2

Poids moléculaire

355.5 g/mol

Nom IUPAC

1-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-3-prop-2-enylthiourea

InChI

InChI=1S/C18H17N3OS2/c1-2-11-19-18(23)20-13-7-9-14(10-8-13)22-12-17-21-15-5-3-4-6-16(15)24-17/h2-10H,1,11-12H2,(H2,19,20,23)

Clé InChI

IAMDKEVNVYFBAQ-UHFFFAOYSA-N

SMILES

C=CCNC(=S)NC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3S2

SMILES canonique

C=CCNC(=S)NC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3S2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.